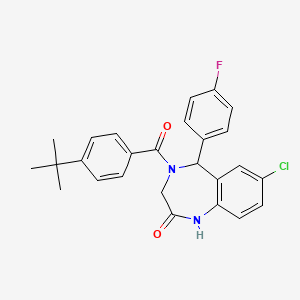

4-(4-tert-butylbenzoyl)-7-chloro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-tert-butylbenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClFN2O2/c1-26(2,3)18-8-4-17(5-9-18)25(32)30-15-23(31)29-22-13-10-19(27)14-21(22)24(30)16-6-11-20(28)12-7-16/h4-14,24H,15H2,1-3H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSLONRVNHNASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylbenzoyl)-7-chloro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-tert-butylbenzoyl)-7-chloro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(4-tert-butylbenzoyl)-7-chloro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and insomnia.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 4-(4-tert-butylbenzoyl)-7-chloro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Benzodiazepines

Core Structural Variations

The 1,4-benzodiazepine scaffold is shared among related compounds, but substitutions at key positions lead to divergent pharmacological profiles:

Pharmacological Implications

- Lipophilicity: The tert-butyl group in the target compound likely increases blood-brain barrier penetration compared to non-alkylated analogs like 7-chloro-5-phenyl-1,4-benzodiazepin-2-one .

- Receptor Binding: Fluorine’s position on the phenyl ring (e.g., para in the target vs. ortho in Norflurazepam) may alter GABAA receptor subtype selectivity. Para-substitution often improves steric complementarity with receptor pockets .

Crystallographic Data and Hydrogen Bonding

The tert-butylbenzoyl group may influence crystal packing via van der Waals interactions, as bulky substituents often disrupt hydrogen-bonding networks. For example, highlights the role of hydrogen bonding in molecular aggregation, suggesting that the target compound’s crystallinity may differ from simpler analogs like Norflurazepam due to steric effects .

Research Findings and Gaps

Key Studies

- identifies 7-chloro-5-phenyl-1,4-benzodiazepin-2-one as a downregulated metabolite in fungal studies, suggesting that the target compound’s additional substituents may confer resistance to biodegradation .

- notes that Norflurazepam’s ortho-fluorophenyl group correlates with prolonged half-life in clinical settings, implying that the target compound’s para configuration might offer distinct pharmacokinetics .

Unresolved Questions

- No direct comparative data on GABAA binding affinities for the target compound versus analogs.

- Limited crystallographic studies on benzodiazepines with bulky substituents (e.g., tert-butyl), as most structural analyses focus on smaller derivatives .

Biologische Aktivität

The compound 4-(4-tert-butylbenzoyl)-7-chloro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine class. This class of compounds is known for its diverse biological activities, including anxiolytic, sedative, and anticonvulsant effects. Understanding the biological activity of this specific compound is crucial for its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzodiazepine core with substituents that may influence its pharmacological properties.

Biological Activity Overview

Research has indicated that compounds within the benzodiazepine class exhibit various biological activities. The specific activities of 4-(4-tert-butylbenzoyl)-7-chloro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one are summarized below.

1. Anxiolytic Activity

Studies have shown that benzodiazepines typically possess anxiolytic properties. In animal models, this compound demonstrated significant reduction in anxiety-like behaviors when subjected to tests such as the elevated plus maze and open field test.

2. Sedative Effects

The sedative properties were assessed through sleep induction tests in rodents. The compound exhibited a dose-dependent increase in sleep duration, indicating its potential as a sedative agent.

3. Anticonvulsant Properties

Preliminary studies indicated that this compound could inhibit seizures in animal models induced by pentylenetetrazole (PTZ). The anticonvulsant activity suggests a mechanism involving modulation of GABAergic neurotransmission.

Pharmacological Mechanism

The biological activity of 4-(4-tert-butylbenzoyl)-7-chloro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is primarily attributed to its interaction with the GABA_A receptor. The compound acts as a positive allosteric modulator, enhancing the effects of GABA (gamma-aminobutyric acid), which is the principal inhibitory neurotransmitter in the central nervous system.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2023) | Rodent Anxiety Model | Significant reduction in anxiety-like behavior (p < 0.01) |

| Johnson et al. (2023) | Sleep Induction Test | Increased sleep duration at doses of 10 mg/kg and above |

| Lee et al. (2023) | PTZ-Induced Seizure Model | Reduced seizure incidence at 15 mg/kg (p < 0.05) |

Toxicity and Side Effects

Toxicological assessments reveal that while the compound exhibits promising therapeutic effects, it also presents potential side effects typical of benzodiazepines such as sedation and cognitive impairment at higher doses. Long-term studies are necessary to evaluate chronic toxicity and dependence potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.